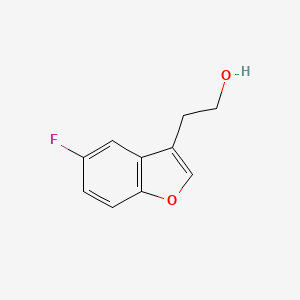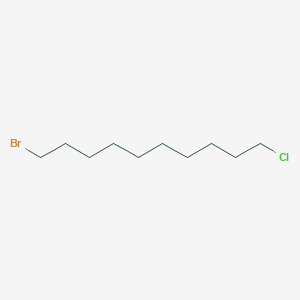
1-Bromo-10-chlorodecane
Descripción general
Descripción
1-Bromo-10-chlorodecane is a highly reactive compound . It is a colorless to light yellow transparent liquid . The molecular formula is C10H20BrCl . It has an average mass of 255.623 Da and a monoisotopic mass of 254.043686 Da .
Synthesis Analysis
The synthesis of 1-Bromo-10-Chlorodecane is a complex process that requires expertise and precision . The manufacturer uses a carefully controlled reaction between decane, bromine, and chlorine to produce this compound .Molecular Structure Analysis
The molecular structure of 1-Bromo-10-chlorodecane is represented by the formula C10H20BrCl . The average mass of the molecule is 255.623 Da and the monoisotopic mass is 254.043686 Da .Physical And Chemical Properties Analysis
1-Bromo-10-chlorodecane is a colorless to light yellow transparent liquid . The molecular formula is C10H20BrCl . It has an average mass of 255.623 Da and a monoisotopic mass of 254.043686 Da .Aplicaciones Científicas De Investigación
Mechanistic Study of Reduction Reactions
A study by Dahlén and Hilmersson (2005) investigated the SmI2/H2O/amine-mediated reduction of alkyl halides, including 1-chlorodecane. They found the reaction rate to be dependent on the base strength (pK(BH+) of the amine. This provides insights into the mechanistic aspects of reactions involving halogenated decanes, such as 1-Bromo-10-chlorodecane (Dahlén & Hilmersson, 2005).
Stereochemistry of Brominated Compounds
Becher (2005) conducted a study on the stereochemistry of hexabromocyclododecane, a flame retardant produced by bromination. Although not directly on 1-Bromo-10-chlorodecane, this research sheds light on the structural aspects of brominated organic compounds, which could be relevant for understanding similar compounds (Becher, 2005).
Metabolic Transformation and Toxicity
Wang et al. (2020) explored the metabolic transformation and potential toxicity of short-chain chlorinated paraffins like 1-chlorodecane. They used density functional theory to understand the metabolic mechanism by cytochrome P450 enzymes, offering insights into the metabolic fates and potential health impacts of such compounds (Wang et al., 2020).
Vibration Spectra and Rotational Isomerism
Ogawa et al. (1978) studied the Raman and infrared spectra of various halogenated alkane molecules, including 1-chloro-, 1-bromo-, and 1-iodobutanes. Their research into the spectral properties and rotational isomerism of these molecules can provide a basis for understanding similar properties in 1-Bromo-10-chlorodecane (Ogawa et al., 1978).
Propiedades
IUPAC Name |
1-bromo-10-chlorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrCl/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBCNIDVLQCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-10-chlorodecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



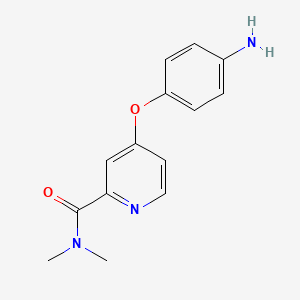
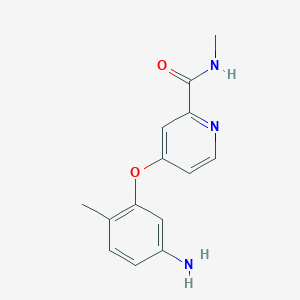
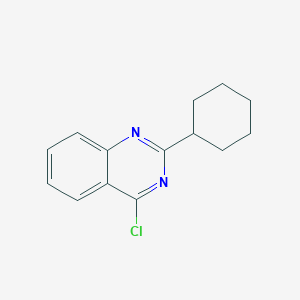
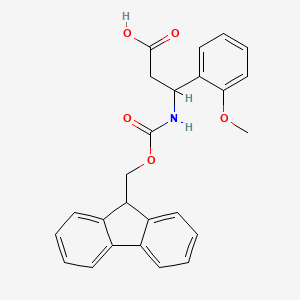
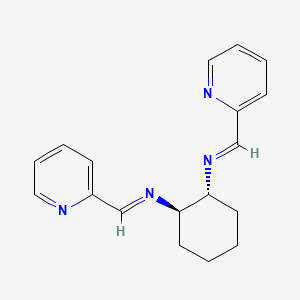
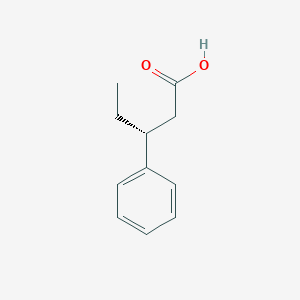
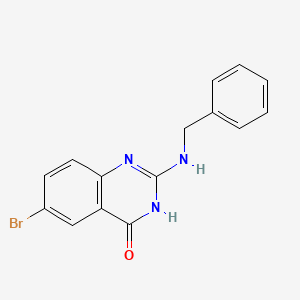
![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)
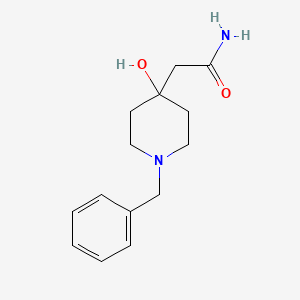
![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)
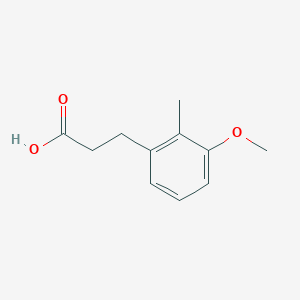
![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)
![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)
